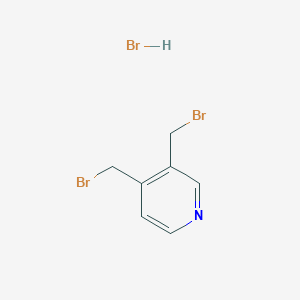

3,4-Bis(bromomethyl)pyridine hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-bis(bromomethyl)pyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N.BrH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXULAXPLMTGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CBr)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803611-21-3 | |

| Record name | 3,4-bis(bromomethyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Advanced Chemical Transformations Involving 3,4 Bis Bromomethyl Pyridine Hydrobromide and Its Derivatives

Nucleophilic Substitution Reactions

The presence of two bromomethyl groups makes 3,4-bis(bromomethyl)pyridine hydrobromide highly susceptible to nucleophilic substitution reactions. These reactions form the basis for its utility in constructing complex organic molecules and materials.

Reactivity with Amine Nucleophiles for Bis-Aminated Pyridine (B92270) Synthesis

This compound readily reacts with primary and secondary amines to yield bis-aminated pyridine derivatives. This reactivity is foundational for creating ligands for metal complexes and building blocks for supramolecular assemblies. The reaction typically proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

The general reaction scheme involves the pyridine derivative and an excess of the amine in a suitable solvent. The excess amine also serves to neutralize the hydrobromic acid formed during the reaction.

Table 1: Synthesis of Bis-Aminated Pyridines

| Amine Nucleophile | Product | Reaction Conditions | Yield (%) |

| Glycine ethyl ester hydrochloride | 4-bromo-2,6-bis[N,N-bis(carboxymethyl)aminomethyl]pyridine | Di-isopropylethylamine, MeCN, RT, overnight | Not specified |

| Various primary and secondary amines | N-substituted 3-amino-2-nitrobenzo[b]thiophenes | N,N-dimethylformamide | Not specified |

Data sourced from multiple studies to illustrate the versatility of amine nucleophiles.

Research has demonstrated that the nucleophilicity of the amine plays a significant role in the reaction rate, with secondary amines generally being more nucleophilic than primary amines. masterorganicchemistry.com Steric hindrance around the nitrogen atom can decrease the reaction rate. masterorganicchemistry.com

Thiol Alkylation for Conformationally Constrained Systems (e.g., in Peptide Chemistry)

In peptide chemistry, this compound is utilized as a scaffold to introduce conformational constraints by cross-linking cysteine residues. nih.gov This thiol alkylation proceeds through the reaction of the nucleophilic thiolate groups of cysteine residues with the electrophilic bromomethyl groups of the pyridine derivative. nih.gov The resulting thioether linkages create cyclic peptide structures, which can mimic or stabilize specific secondary structures like β-turns or α-helices. nih.govnih.gov

The reaction is typically carried out in aqueous solutions under mild conditions, which is compatible with the sensitive nature of peptides. nih.gov The regioselectivity of the alkylation can be controlled by the placement of cysteine residues within the peptide sequence. This technique, often referred to as "stapling" or "stitching," has been instrumental in developing peptide-based therapeutics with enhanced stability and bioactivity. nih.gov

Table 2: Thiol Alkylation in Peptide Chemistry

| Peptide Sequence | Linker | Resulting Structure | Application |

| Cys-containing linear peptides | 1,3,5-tris(bromomethyl)benzene | Bicyclic peptide | Mimicking protein surfaces |

| Peptides with two cysteine residues | 1,3-bis(bromomethyl)benzene | Looped peptide | Inducing specific antibody recognition |

This table highlights examples of using bromomethylated aromatic scaffolds for peptide cyclization.

The efficiency of this bis-alkylation is attributed to the high reactivity of the bromomethyl groups, which facilitates the formation of intramolecular cross-links with minimal dependence on the intervening peptide sequence. nih.gov

Alkylation of Heteroatomic Ligands (e.g., Azoles, Phosphoramidates)

The electrophilic nature of this compound extends to its reaction with various heteroatomic nucleophiles, including azoles and phosphoramidates. The alkylation of azoles, which are important scaffolds in medicinal chemistry, can be achieved through transition-metal-catalyzed C-H functionalization, though direct alkylation with alkyl halides is also a viable, albeit sometimes challenging, route. mdpi.com

Phosphoramidates, which are crucial in coordination chemistry and catalysis, can also be synthesized through the alkylation of appropriate precursors. nih.gov While direct alkylation with this compound is not explicitly detailed in the provided context, the general reactivity principles suggest its feasibility.

Reactivity with Inorganic and Organometallic Anions (e.g., Thiometalates)

This compound and its isomers have been shown to react with inorganic and organometallic anions, such as tetrathiometalates. For instance, the reaction of (PPh4)2[WS4] with 2,6-bis(bromomethyl)pyridine (B1268884) leads to the formation of a bisalkylated tetrathiometalate, WS2[2,6-(SCH2)2(C5H3N)]. nih.gov In this reaction, the thiometalate acts as a nucleophile, displacing the bromide ions to form a stable mononuclear complex where the pyridine nitrogen coordinates to the tungsten center. nih.gov

This reactivity is significant for the development of novel metal-organic frameworks (MOFs) and coordination polymers. google.comnih.govresearchgate.netnih.govrsc.org The bis(bromomethyl)pyridine linker can connect metal centers, leading to the formation of extended one-, two-, or three-dimensional structures with potential applications in catalysis, gas storage, and materials science.

Quaternization and Pyridinium (B92312) Salt Formation

The nitrogen atom of the pyridine ring is nucleophilic and can be alkylated, a process known as quaternization. This reaction leads to the formation of pyridinium salts, which have a wide range of applications, including as ionic liquids and in the synthesis of various organic compounds. rsc.org

N-Alkylation of the Pyridine Nitrogen to Form Pyridinium Cations

The quaternization of the pyridine nitrogen in derivatives of 3,4-bis(bromomethyl)pyridine can be influenced by the substituents on the ring and the nature of the alkylating agent. nih.govosti.gov The reaction typically involves heating the pyridine derivative with an alkyl halide. nih.gov The rate of quaternization is affected by both electronic and steric factors. nih.govrsc.org

In the context of this compound, the N-alkylation can occur intramolecularly or intermolecularly, depending on the reaction conditions and the presence of other nucleophiles. The formation of pyridinium salts is a key step in the synthesis of various functional molecules. For example, a universal method for preparing monoquaternary pyridinium salts involves refluxing a pyridine with a 1-bromoalkane in dry ethanol. nih.gov

Table 3: N-Alkylation of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Product | Reaction Conditions |

| Pyridine | 1-Bromoalkane (C8-C20) | N-Alkylpyridinium bromide | Dry ethanol, reflux, 40 hours |

| 4-Picoline | (3-Bromopropoxy)benzene | 4-methyl-1-(3-phenoxy propyl)pyridinium bromide | Toluene, 355 K, 18 hours |

This table provides examples of the synthesis of pyridinium salts through N-alkylation.

The reactivity of the pyridine nitrogen can be modulated by the presence of electron-donating or electron-withdrawing groups on the pyridine ring. rsc.org Furthermore, organometallic reagents such as those of lithium, magnesium, and zinc can also effect the N-alkylation of pyridines. nih.gov

Synthesis of Bis-Pyridinium Quaternary Ammonium (B1175870) Salts

The formation of quaternary ammonium salts via the alkylation of tertiary amines with alkyl halides, known as the Menschutkin reaction, is a fundamental transformation in organic chemistry. researchgate.netrsc.org this compound serves as an excellent dielectrophilic precursor for the synthesis of bis-pyridinium quaternary ammonium salts (bis-PyQAs). researchgate.net The two bromomethyl groups can undergo sequential nucleophilic substitution (SN2) reactions with two equivalents of a tertiary amine, such as a substituted pyridine, to yield dicationic salts. nih.govgoogle.com

The reaction typically proceeds by treating the bis(bromomethyl)pyridine with an excess of the desired pyridine or amine nucleophile in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.gov The electronic properties of the nucleophilic pyridine play a significant role in the reaction rate; pyridines bearing electron-donating groups (EDGs) react more readily, while those with strong electron-withdrawing groups (EWGs) may require more forcing conditions or fail to react altogether. nih.gov Steric hindrance on the incoming nucleophile can also impede the quaternization process. nih.gov

This synthetic strategy allows for the creation of a diverse library of bis-pyridinium salts where the properties of the final molecule can be tuned by varying the structure of the quaternizing amine. These dicationic molecules are of interest in materials science and medicinal chemistry. researchgate.netrsc.org

| Entry | Nucleophile (Pyridine Derivative) | Substituent Type | Typical Reaction Conditions | Product | Reference Finding |

|---|---|---|---|---|---|

| 1 | Pyridine | Unsubstituted | Excess pyridine, DMF or MeOH, RT to reflux | N,N'-(Pyridine-3,4-diylbis(methylene))bis(pyridinium) bromide | Unsubstituted pyridines readily undergo quaternization. nih.gov |

| 2 | 4-(Dimethylamino)pyridine | Strong EDG | DMF or Acetone, RT | 4,4'-(Pyridine-3,4-diylbis(methylene))bis(1-(dimethylamino)pyridinium) bromide | Electron-donating groups on the nucleophile accelerate the reaction. nih.gov |

| 3 | 4-(3-Phenylpropyl)pyridine | Bulky EDG | Excess pyridine as solvent, prolonged stirring | 4,4'-(Pyridine-3,4-diylbis(methylene))bis(1-(3-phenylpropyl)pyridinium) bromide | Sterically hindered pyridines can still react, though potentially slower. nih.gov |

| 4 | 3-Bromopyridine | EWG | DMF, elevated temperature | 4,4'-(Pyridine-3,4-diylbis(methylene))bis(1-(3-bromopyridin-1-ium)) bromide | Electron-withdrawing groups decrease the nucleophilicity of the pyridine nitrogen. nih.gov |

Role in the Generation and Reactivity of Pyridinium 1,4-Zwitterions

Pyridinium 1,4-zwitterions, also known as pyridinium ylides, are highly versatile and reactive intermediates in heterocyclic synthesis. mdpi.comnih.gov These 1,4-dipolar species contain multiple reaction sites and have been extensively used as synthons in a wide array of cycloaddition reactions to construct three- to eight-membered cyclic compounds. mdpi.comnih.govconsensus.app

While this compound is not a direct precursor to these zwitterions, it plays a crucial indirect role by providing the essential bis-pyridinium scaffold. The bis-pyridinium salts synthesized in the preceding section can be deprotonated under basic conditions to generate highly reactive zwitterionic species, such as bis-pyridinylidenes. researchgate.net This deprotonation typically occurs at a position made acidic by an adjacent quaternary nitrogen and often an electron-withdrawing group.

Once generated, these zwitterions exhibit rich chemical reactivity. For example, sulfur-based pyridinium 1,4-zwitterions are known to participate in formal [3+2], [3+4], and [5+2] cycloaddition reactions with various dipolarophiles like activated alkynes, allenes, and azoalkenes. mdpi.comresearchgate.netresearchgate.net This reactivity provides a powerful pathway to complex, polysubstituted sulfur-containing heterocycles. researchgate.net Therefore, 3,4-bis(bromomethyl)pyridine serves as a foundational building block for creating the dicationic precursors from which these synthetically powerful zwitterionic intermediates can be unleashed.

Intramolecular and Intermolecular Cyclization Reactions

The precisely positioned reactive sites of 3,4-bis(bromomethyl)pyridine make it an ideal electrophilic linker for macrocyclization reactions. The conformational flexibility of the bromomethyl groups allows the molecule to span distances and adopt conformations suitable for ring closure. nih.gov In a typical macrocyclization strategy, 3,4-bis(bromomethyl)pyridine is reacted with a single molecule containing two nucleophilic centers (a dinucleophile) under high-dilution conditions. These conditions favor intramolecular cyclization over intermolecular polymerization, leading to the formation of a macrocyclic product where the pyridine derivative acts as a rigid bridging unit.

A wide variety of dinucleophiles can be employed, leading to a diverse range of macrocyclic structures:

Diamines: React to form diazamacrocycles.

Dithiols: React to form dithiomacrocycles.

Diphenols: React to form polyether macrocycles.

Bis(β-dicarbonyls): Can be dialkylated to form carbocyclic macrocycles.

This strategy is a cornerstone of supramolecular chemistry, enabling the synthesis of host molecules for ion or neutral molecule recognition, as well as complex peptidomimetics. nih.gov

| Dinucleophile | Base | Solvent | Resulting Macrocycle Class |

|---|---|---|---|

| 1,n-Diaminoalkane | K₂CO₃ or Et₃N | Acetonitrile or DMF | Diazacyclophane |

| Ethane-1,2-dithiol | Cs₂CO₃ | DMF | Dithiacyclophane |

| Catechol | NaH or K₂CO₃ | THF or DMF | Dioxacyclophane |

| 1,4-Benzenedimethanethiol | Cs₂CO₃ | DMF | Thia-pyridinophane |

Pyridinophanes are a subclass of cyclophanes that contain at least one pyridine ring within their macrocyclic structure. These compounds are of significant interest due to their unique structural, electronic, and host-guest properties. 3,4-Bis(bromomethyl)pyridine is a key precursor for the synthesis of npyridinophanes, where the numbers in parentheses indicate the substitution pattern on the pyridine ring and 'n' refers to the number of atoms in the bridging chain.

The synthesis is typically achieved by reacting 3,4-bis(bromomethyl)pyridine with a difunctionalized bridging unit, such as a dithiol or a disulfonamide, in a high-dilution cyclization reaction. rsc.org For example, reaction with 1,n-alkanedithiols in the presence of a base like cesium carbonate in DMF yields dithiapyridinophanes. Similarly, reaction with N,N'-ditosylated diamines can lead to diaza-pyridinophanes, which are versatile precursors for more complex ligands in coordination chemistry. rsc.org The purification of these macrocycles can be challenging, often requiring chromatographic methods or selective protonation and dissolution to separate them from oligomeric side products. rsc.org

Domino reactions, or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. While domino cyclization-oxidative aromatization sequences are well-established for the de novo synthesis of pyridine rings from acyclic precursors, their application starting from a pre-formed, functionalized pyridine like 3,4-bis(bromomethyl)pyridine is less common but conceptually feasible. organic-chemistry.org

Such a pathway would involve an initial reaction at one of the bromomethyl groups with a carefully chosen nucleophile. The installed functionality could then participate in an intramolecular cyclization, either onto the second side chain or onto the pyridine ring itself, to form a new fused polycyclic system. The resulting intermediate, likely a dihydropyridine (B1217469) derivative, would then undergo an in-situ oxidation step to restore aromaticity and yield the final, stable product. For example, reaction with a β-enaminone could potentially lead to a domino sequence involving N-alkylation, intramolecular Michael addition, and subsequent oxidative aromatization to form a fused quinoline-type system. While specific literature examples for this exact transformation with 3,4-bis(bromomethyl)pyridine are scarce, the compound's structure presents it as a viable candidate for the future development of such powerful domino strategies.

Transition Metal-Mediated Chemistry

The C(sp³)–Br bonds in 3,4-bis(bromomethyl)pyridine are analogous to benzylic halides and are thus highly amenable to a variety of transition metal-mediated cross-coupling reactions. nih.gov These reactions provide a powerful platform for C–C and C–heteroatom bond formation, allowing the two bromine atoms to be replaced with a wide range of functional groups. eie.grnih.gov Palladium and nickel complexes are the most common catalysts for these transformations. umb.eduustc.edu.cn

Potential cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with aryl or alkyl boronic acids or esters in the presence of a palladium catalyst and a base to form new C–C bonds, yielding 3,4-disubstituted pyridines. umb.edu

Negishi Coupling: Coupling with organozinc reagents, which are highly reactive and allow for the introduction of various alkyl, alkenyl, and aryl groups. nih.gov

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with terminal alkynes to install alkynyl moieties, providing access to rigid, linear structures. umb.edu

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to form C–N bonds, leading to 3,4-bis(aminomethyl)pyridines. ustc.edu.cn

The general mechanism for these reactions involves a catalytic cycle of oxidative addition of the C–Br bond to a low-valent metal center (e.g., Pd(0)), transmetalation with the organometallic nucleophile, and reductive elimination to form the product and regenerate the catalyst. nih.gov The pyridine nitrogen itself can act as a ligand to the metal center, which can influence the catalyst's activity and stability. These transformations significantly expand the synthetic utility of 3,4-bis(bromomethyl)pyridine, enabling its conversion into a vast array of more complex derivatives.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3,4-Bis(arylmethyl)pyridine |

| Negishi | R-ZnCl | PdCl₂(dppf) or NiCl₂(dppp) | 3,4-Bis(alkylmethyl)pyridine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3,4-Bis(alkynylmethyl)pyridine |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 3,4-Bis((dialkylamino)methyl)pyridine |

Utility in Cross-Coupling Reactions

This compound is a versatile precursor for molecules used in cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. While the pyridine ring itself can be a challenging substrate for some coupling reactions due to its coordinating ability which can inhibit catalytic activity, its derivatives are instrumental. The primary utility of this compound in this context stems from the high reactivity of its two bromomethyl groups, which serve as electrophilic sites for nucleophilic substitution. This allows for the introduction of functionalities that are amenable to various palladium-catalyzed cross-coupling reactions.

The bromomethyl groups can be converted into a range of other functional groups. For instance, reaction with phosphites can yield phosphonates, which are valuable in Horner-Wadsworth-Emmons reactions. More directly related to cross-coupling, these positions can be transformed to set the stage for Suzuki-Miyaura, Stille, or Negishi couplings. For example, the bromine atoms can be displaced to install boronic esters or organotin moieties, creating nucleophilic partners for coupling with aryl or vinyl halides.

Conversely, the pyridine scaffold itself can be modified. Pyridine derivatives, particularly those converted into triflates or nonaflates from corresponding pyridinols, are excellent electrophilic substrates for palladium-catalyzed reactions. Pyridine sulfinates have also emerged as highly effective nucleophilic partners in palladium-catalyzed cross-couplings with aryl halides, offering a solution to the often-problematic preparation and stability of pyridine-2-boronates. This approach provides a robust method for creating biaryl structures involving a pyridine ring, which are common motifs in pharmaceuticals. The development of specialized palladium catalysts and ligands has been crucial in overcoming the challenges associated with the strong coordination of pyridine-based products to the metal center, which can otherwise lead to catalyst deactivation.

Ligand Design and Coordination Chemistry with Metal Centers

The structure of this compound makes it an ideal scaffold for designing multidentate ligands for coordination chemistry. The pyridine nitrogen atom provides one coordination site, while the two reactive bromomethyl groups at the 3- and 4-positions allow for the facile introduction of additional donor arms through nucleophilic substitution. This synthetic flexibility enables the creation of a diverse range of ligands with varying steric and electronic properties, tailored for specific metal centers and applications.

A common strategy involves reacting the bis(bromomethyl)pyridine precursor with nucleophiles containing donor atoms such as nitrogen (e.g., pyrazoles, amines), phosphorus (e.g., phosphines), or sulfur (e.g., thiols). For example, reacting the closely related 2,6-bis(bromomethyl)pyridine with pyrazole (B372694) derivatives yields tridentate 'pincer' ligands that coordinate strongly to transition metals. Applying this to the 3,4-isomer would result in ligands with a different, likely more flexible, coordination geometry compared to the rigid planar arrangement of 2,6-substituted pincer ligands. The resulting ligand would typically bind to a metal center in a tripodal or facially capping manner.

The coordination chemistry of pyridine-type ligands is extensive, forming stable complexes with a wide variety of metal ions. The geometry of the resulting metal complex is dictated by the coordination preference of the metal ion and the bite angle and flexibility of the ligand scaffold. For instance, ligands derived from 3,4-bis(bromomethyl)pyridine could form mononuclear complexes where the ligand wraps around a single metal center. Depending on the nature of the appended donor groups and the metal, coordination geometries such as distorted tetrahedral or trigonal bipyramidal could be achieved. Bimetallic or polymeric structures are also possible, where the ligand bridges two or more metal centers, creating coordination frameworks or metal-organic frameworks (MOFs). The electronic properties of the metal center are significantly influenced by the ligand, which in turn affects the reactivity, catalytic activity, and photophysical properties of the complex.

Catalytic Applications of Derived Metal Complexes (e.g., Ethylene (B1197577) Polymerization)

Metal complexes derived from pyridine-based ligands are highly effective catalysts for a variety of chemical transformations, most notably olefin polymerization. Late transition metal complexes, particularly those of iron, cobalt, nickel, and palladium, featuring pyridine-diimine (PDI) or related ligand frameworks, have been extensively studied as single-site catalysts for ethylene polymerization. These systems can produce polyethylene (B3416737) with a range of properties, from linear high-density polyethylene (HDPE) to highly branched elastomers.

Ligands synthesized from this compound can be used to create catalysts for ethylene polymerization. For instance, a tridentate ligand derived from this precursor could be complexed with iron(II) or nickel(II) halides. Upon activation with a co-catalyst like methylaluminoxane (B55162) (MAO) or other aluminum alkyls, these complexes become highly active polymerization catalysts. The structure of the ligand plays a critical role in determining the catalyst's behavior and the resulting polymer's properties. The substituents on the ligand framework create a specific steric environment around the active metal center, which influences the rate of ethylene insertion, chain transfer, and chain walking processes.

For example, vanadium(III) complexes with bis(pyrazolylmethyl)pyridine ligands have shown high activity for producing highly linear polyethylene with high molecular weights (up to 1.0 × 10⁶ g/mol ) and narrow, unimodal molecular weight distributions. Similarly, α-diimine nickel and palladium complexes are exceptionally active, with some nickel systems exhibiting turnover frequencies up to 5 × 10⁶ per hour. The specific geometry imposed by a ligand derived from the 3,4-isomer would create a unique catalytic pocket, potentially leading to novel polymer microstructures. The balance between chain propagation and chain transfer, which dictates the molecular weight of the polymer, is finely tuned by the electronic and steric nature of the ligand coordinated to the metal center.

Advanced Applications in Academic Research Derived from 3,4 Bis Bromomethyl Pyridine Hydrobromide and Its Analogs

Design and Synthesis of Functionalized Organic Molecules

The high reactivity of the benzylic bromide moieties in 3,4-Bis(bromomethyl)pyridine hydrobromide makes it an excellent electrophile for a wide range of nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in synthesizing diverse, functionalized organic molecules. Researchers leverage this compound to introduce the 3,4-disubstituted pyridine (B92270) motif into larger molecular frameworks, a desirable feature due to the pyridine ring's unique electronic properties and its ability to participate in hydrogen bonding and metal coordination.

A primary application involves the reaction with various nucleophiles, such as amines, thiols, alcohols, and carbanions, to construct new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds. For instance, in the synthesis of novel ligands for metal-organic frameworks (MOFs), analogs like 3-(bromomethyl)pyridine (B1585428) hydrobromide have been used in nucleophilic substitution reactions with hydroxyl-functionalized terephthalates to create monomeric ligands bearing a pendant pyridine group. Similarly, the tetra(bromomethyl) derivatives of bis-1,4-dihydropyridines readily undergo nucleophilic substitution with various substituted pyridines, demonstrating the versatility of the bromomethyl group in forming new C-N bonds to create complex cationic amphiphiles. mdpi.com

This synthetic flexibility allows for the creation of a wide array of molecules with tailored properties. By choosing the appropriate nucleophile, researchers can design and synthesize molecules for specific applications, ranging from pharmaceutical intermediates to building blocks for supramolecular chemistry.

Table 1: Examples of Functionalized Molecules via Nucleophilic Substitution This table is illustrative and based on the general reactivity of bromomethylpyridines.

| Nucleophile (Nu-H) | Functional Group Introduced | Resulting Molecule Type | Potential Application |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | -CH₂-NR₂ | Aminomethylpyridine Derivative | Ligand, Pharmaceutical Intermediate |

| Thiol (RSH) | -CH₂-SR | Thioether Derivative | Ligand, Self-Assembled Monolayers |

| Alcohol/Phenol (ROH) | -CH₂-OR | Ether Derivative | Organic Synthesis Intermediate |

| Malonate Ester (CH₂(CO₂R)₂) | -CH₂-CH(CO₂R)₂ | Functionalized Diester | Precursor for Complex Heterocycles |

| Phosphine (B1218219) (R₂PH) | -CH₂-PR₂ | Phosphinomethylpyridine | Ligand for Catalysis |

Development of Novel Ligands for Coordination Chemistry

The pyridine nucleus is a classic component of ligands in coordination chemistry, and 3,4-Bis(bromomethyl)pyridine serves as an ideal precursor for crafting sophisticated multidentate ligands. wikipedia.org The two bromomethyl groups can be functionalized with a variety of donor atoms (e.g., N, P, O, S), creating "pincer" or chelating arms that can coordinate to a central metal ion. The ability to install two distinct coordinating groups in close proximity allows for the synthesis of ligands that can enforce specific geometries and electronic environments on the metal center.

For example, analogs such as 2,6-bis(chloromethyl)pyridine (B1207206) are routinely used to synthesize bis(phosphinomethyl)pyridine N,P,P'-trioxides. nih.gov These ligands are formed through reactions with phosphine oxides and have been shown to coordinate effectively with lanthanide ions, forming stable 1:1 and 2:1 ligand-to-metal complexes. nih.gov The resulting complexes have applications in areas such as catalysis and materials science. Similarly, bis(imino)pyridine ligands, which are central to modern coordination chemistry, can be synthesized from precursors derived from bis(halomethyl)pyridines. researchgate.netresearchgate.net

The structural rigidity of the pyridine backbone combined with the flexibility of the synthesized chelating arms allows for precise control over the coordination sphere of a metal ion. This control is crucial for designing catalysts with high activity and selectivity, as well as for creating functional metal-organic materials with desired magnetic or optical properties.

Table 2: Ligand Types Derived from Bis(halomethyl)pyridine Analogs

| Functionalizing Reagent | Donor Atoms | Ligand Type | Example Metal Ions |

|---|---|---|---|

| Diphenylphosphine oxide | P, N, P | Pincer (PNP) | Lanthanides (Nd, Er, Yb) nih.gov |

| Pyrazole (B372694) derivatives | N, N, N | Pincer (NNN) | Iron (Fe), Silver (Ag) nih.gov |

| Thiol-containing amines | S, N, S | Pincer (SNS) | Palladium (Pd), Platinum (Pt) |

| Imines/Anilines | N, N, N | Bis(imino)pyridine | Iron (Fe), Cobalt (Co), Nickel (Ni) researchgate.netresearchgate.net |

| Quinoxaline precursors | N, N, C | Cyclometalating | Iridium (Ir) nih.gov |

Materials Science Research and Polymer Chemistry

In polymer chemistry, this compound can be utilized both as a monomer for step-growth polymerization and as a functionalizing agent for post-polymerization modification. Its bifunctional nature allows it to react with difunctional comonomers (e.g., diamines, diols, or dithiols) to form polymers with pyridine units integrated into the main chain. The incorporation of the pyridine moiety can significantly alter polymer properties, often enhancing thermal stability and solubility in organic solvents. nih.gov For example, the inclusion of pyridine rings in polyimide backbones has been shown to improve their processability without sacrificing their excellent thermal properties. nih.gov

Alternatively, the reactive bromomethyl groups can be used to graft pyridine-containing side chains onto existing polymer backbones. This post-polymerization modification is a powerful strategy for tailoring the surface properties of materials or for introducing specific functionalities, such as metal-binding sites or catalytic centers. The innate Lewis basicity of the pyridine nitrogen can, however, sometimes hamper living polymerization catalyzed by transition metals, an issue that can be overcome by careful monomer design. nih.gov

The incorporation of the electron-deficient pyridine ring into conjugated organic materials is a well-established strategy for tuning their electronic and optical properties. researchgate.net Pyridine-based polymers and molecules often exhibit unique characteristics, including electrical conductivity and optical activity, making them suitable for optoelectronic devices like light-emitting diodes (LEDs) and sensors. ontosight.aist-andrews.ac.uk

The nitrogen atom in the pyridine ring lowers the energy levels of the molecular orbitals (LUMO in particular), which can enhance electron affinity and improve electron-transporting properties compared to their all-carbon benzene (B151609) analogs. st-andrews.ac.uk This makes pyridine-containing polymers attractive candidates for use as electron-transport or emissive layers in organic LEDs (OLEDs). By synthetically modifying the pyridine unit or the surrounding molecular structure, researchers can fine-tune the material's bandgap, leading to controlled changes in absorption and emission wavelengths (color tuning). researchgate.net Furthermore, the introduction of pyridine units can improve the optical transparency of polymer films, which is desirable for certain optical applications. nih.gov

Table 3: Effect of Pyridine Incorporation on Material Properties

| Property | Effect of Pyridine Moiety | Resulting Application |

|---|---|---|

| Electron Affinity | Increased (Lower LUMO) | Electron Transport Layers (OLEDs) researchgate.netst-andrews.ac.uk |

| Optical Bandgap | Tunable via substitution | Color-tuned Emitters, Sensors researchgate.net |

| Solubility | Often improved | Enhanced Processability of Polymers nih.gov |

| Optical Transparency | Can be increased | Transparent Films, Optical Devices nih.gov |

| Metal Coordination | Ability to form complexes | Sensors, Catalytic Materials ontosight.ai |

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Pyridine derivatives are excellent candidates for self-assembly due to the nitrogen atom's ability to act as a hydrogen bond acceptor and a coordination site for metal ions. nih.gov

Molecules synthesized from 3,4-Bis(bromomethyl)pyridine can be designed to self-assemble into complex supramolecular architectures such as one-dimensional chains, two-dimensional sheets, or discrete macrocycles. mdpi.comresearchgate.net For example, the reaction of bis(halomethyl)pyridine analogs with other complementary molecules can lead to the formation of large rhombic meshes or discrete dinuclear molecular rings driven by metal-ligand coordination. This coordination-driven self-assembly is a powerful bottom-up approach to constructing nanoscale materials with precisely defined structures and functions. semanticscholar.org These organized structures have potential applications in areas like molecular sensing, catalysis, and the development of "smart" materials that respond to external stimuli.

Conformational Control in Biomolecular Systems (e.g., Peptides)

Controlling the three-dimensional shape of biomolecules, particularly peptides, is a major goal in chemical biology and drug discovery. A peptide's conformation is intrinsically linked to its biological activity and stability. Unstructured peptides are often rapidly degraded by proteases and have poor binding affinity for their targets. 3,4-Bis(bromomethyl)pyridine and its analogs, such as α,α′-dibromo-m-xylene and 2,6-bis(bromomethyl)pyridine (B1268884), serve as powerful tools for introducing conformational constraints into peptides. nih.govnih.gov

The two reactive bromomethyl groups act as a bifunctional linker, or "staple," that can covalently cross-link the side chains of two amino acid residues within a peptide sequence. This is typically achieved through the bis-alkylation of two nucleophilic residues, most commonly cysteine, due to the high reactivity of its thiol group. nih.govnih.gov By placing the two cysteine residues at specific positions (e.g., i and i+4 or i and i+7), the linker can stabilize secondary structures like α-helices or β-turns. This conformational restriction can lead to:

Increased Proteolytic Stability: A more rigid structure is a poorer substrate for proteases.

Enhanced Target Affinity: Pre-organizing the peptide into its bioactive conformation reduces the entropic penalty of binding.

Improved Cell Permeability: In some cases, constraining the peptide's shape can improve its ability to cross cell membranes. nih.gov

This strategy of peptide cyclization or "stapling" is a robust and versatile method for transforming linear peptides into more drug-like molecules with improved therapeutic potential. nih.govspringernature.com

Table 4: Peptide Conformational Control via Bis-Alkylation

| Linker Precursor | Cross-linked Residues | Resulting Structure | Key Benefits |

|---|---|---|---|

| 3,4-Bis(bromomethyl)pyridine | Two Cysteines (Cys) | Stapled/Cyclic Peptide | Constrains β-turns or loops |

| 2,6-Bis(bromomethyl)pyridine | Two Cysteines (Cys, i, i+4) | Stabilized α-helix nih.gov | Enhanced helicity and bioactivity nih.gov |

| α,α′-Dibromo-m-xylene | Two Cysteines (Cys, i, i+7) | Macrocyclic Peptide nih.gov | Improved binding affinity, stability nih.gov |

| Tris(bromomethyl)benzene | Three Cysteines (Cys) | Bicyclic Peptide nih.gov | Highly constrained, diverse library generation nih.gov |

Exploration of Novel Molecular Architectures

The rigid yet angular geometry of the 3,4-disubstituted pyridine core, combined with the reactive bromomethyl groups, makes this compound a valuable building block for the construction of complex and novel molecular architectures. Researchers have utilized this precursor in the synthesis of a variety of supramolecular structures, including pyridinophanes and other macrocycles, as well as in the design of coordination polymers and metal-organic frameworks (MOFs). The specific substitution pattern of the pyridine ring directs the formation of unique three-dimensional structures, which are of great interest for their potential applications in host-guest chemistry, catalysis, and materials science.

The strategic placement of the reactive sites at the 3- and 4-positions facilitates the formation of angular macrocyclic structures, in contrast to the more linear or gently curved macrocycles typically obtained from 2,6- or 3,5-disubstituted pyridines. This inherent structural predisposition allows for the creation of unique cavity shapes and sizes within macrocyclic and cage-like molecules.

Synthesis of Pyridinophanes and Macrocycles

While the synthesis of pyridinophanes from bis(bromomethyl)pyridine derivatives is a well-established field, the use of the 3,4-isomer introduces a distinct structural motif. The reaction of this compound with various diamines or dithiols under high-dilution conditions can lead to the formation of [n.n]-(3,4)-pyridinophanes. The size of the resulting macrocycle is dependent on the length of the linker chain.

For instance, the reaction with a diamine H₂N-(CH₂)n-NH₂ would be expected to yield a diazapyridinophane. The resulting macrocycle possesses a unique cavity, the polarity and binding properties of which can be tuned by the nature of the linker and any subsequent modifications.

| Reactant | Linker Type | Resulting Macrocycle | Potential Features |

| Diamine | Alkyl chain | Diazapyridinophane | Hydrogen bonding sites, potential for metal coordination |

| Dithiol | Alkyl chain | Dithiapyridinophane | Soft donor atoms for metal binding, redox activity |

| Bisphenol | Aromatic | Dioxapyridinophane | Rigid cavity, potential for π-stacking interactions |

This table represents potential synthetic outcomes based on established macrocyclization reactions.

Detailed research has demonstrated the synthesis of various pyridinophanes using related isomers, providing a basis for the expected reactivity of the 3,4-substituted precursor. For example, the synthesis of N,N'-di(toluenesulfonyl)-2,11-diaza nih.gov1pyridinophane highlights a common strategy for forming such macrocycles, which could be adapted for the 3,4-isomer.

Self-Assembly of Coordination Polymers and Metal-Organic Frameworks

In the realm of coordination chemistry, this compound can be derivatized into ligands suitable for the construction of coordination polymers and MOFs. A common strategy involves the conversion of the bromomethyl groups into coordinating functionalities, such as carboxylic acids or nitrogen-based linkers. For example, reaction with isonicotinic acid can yield a ligand with multiple pyridine donors, capable of bridging metal centers in various orientations.

The resulting ligands, often termed "V-shaped" or angular linkers, are instrumental in generating porous frameworks with specific topologies and pore environments. The structure of the final MOF is influenced by the coordination geometry of the metal ion, the nature of the ligand, and the reaction conditions.

| Ligand Derivative | Metal Ion | Resulting Architecture | Potential Properties |

| Pyridine-3,4-dicarboxylic acid | Zn(II), Cu(II) | 2D or 3D MOF | Porosity, catalytic activity, luminescence |

| 3,4-Bis(4-pyridylmethyl)pyridine | Cd(II), Co(II) | Interpenetrated network | Gas storage, separation |

| 3,4-Bis(imidazolylmethyl)pyridine | Fe(II), Mn(II) | Pillared-layer framework | Magnetic properties, sensing |

This table illustrates hypothetical MOF structures based on the geometry of ligands derived from this compound and known principles of MOF synthesis.

Research into MOFs constructed from analogous pyridine-dicarboxylate ligands has shown the formation of diverse and complex structures. rsc.org For instance, the use of pyridine-2,3-dicarboxylic acid has led to the synthesis of 2D and 3D coordination polymers with interesting interpenetration motifs. rsc.org These findings suggest that ligands derived from 3,4-Bis(bromomethyl)pyridine would likewise yield novel framework materials with potentially valuable properties. The specific positioning of the coordinating groups would likely lead to frameworks with distinct pore shapes and connectivity compared to those derived from other pyridine isomers.

Theoretical and Mechanistic Investigations of Bis Bromomethyl Pyridine Reactivity

Computational Analysis of Reaction Pathways and Selectivity (e.g., Nucleophilic Substitution Mechanisms)

Computational analysis, particularly through Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of reaction mechanisms, including those of nucleophilic substitution (SN2) reactions. sciforum.netresearchgate.netmdpi.com Such studies allow for the evaluation of potential energy surfaces, the characterization of transition states, and the prediction of reaction rates and selectivity. sciforum.netmdpi.com While specific computational studies on 3,4-bis(bromomethyl)pyridine hydrobromide are not extensively documented, general principles derived from related systems offer significant understanding.

Nucleophilic substitution reactions involving pyridine (B92270) derivatives have been a subject of theoretical investigation. scispace.comnih.govrsc.org The reactivity of the bromomethyl groups in 3,4-bis(bromomethyl)pyridine is analogous to other benzylic halides, where the carbon atom bonded to the bromine is the electrophilic center susceptible to nucleophilic attack. The SN2 mechanism is anticipated to be a primary pathway for the substitution of the bromide leaving group by a nucleophile. researchgate.net

Computational models of SN2 reactions typically involve the geometry optimization of reactants, transition states, and products. mdpi.com For a hypothetical reaction of 3,4-bis(bromomethyl)pyridine with a nucleophile (Nu⁻), the reaction would proceed through a pentavalent transition state where the nucleophile is forming a new bond to the methylene (B1212753) carbon, and the C-Br bond is concurrently breaking.

Factors influencing the reaction pathway and selectivity in bis(bromomethyl)pyridines include:

Steric Hindrance: The accessibility of the two bromomethyl groups to the incoming nucleophile can influence the selectivity. The proximity of the two groups in the 3 and 4 positions might lead to different reactivity profiles compared to isomers like 2,6-bis(bromomethyl)pyridine (B1268884).

Electronic Effects: The electron-withdrawing nature of the protonated pyridine ring can influence the electrophilicity of the methylene carbons. Computational methods such as Natural Bond Orbital (NBO) analysis can quantify the partial charges on these atoms, providing insight into their reactivity. derpharmachemica.com

Solvent Effects: The polarity of the solvent can significantly impact the reaction rates of SN2 reactions. sciforum.netmdpi.com Computational models can incorporate solvent effects using implicit or explicit solvent models to provide more accurate predictions of reaction energetics.

A DFT study on 2,6-bis(bromomethyl)pyridine using the B3LYP functional with a 6-311G(d,p) basis set provided insights into its electronic properties, which are crucial for understanding its reactivity. derpharmachemica.com The calculated HOMO-LUMO gap of 4.65 eV suggests its kinetic stability, while the Mulliken atomic charges can indicate the most reactive sites. derpharmachemica.com Similar computational approaches could be applied to 3,4-bis(bromomethyl)pyridine to compare the reactivity of the two bromomethyl groups and predict the selectivity of substitution.

Table 1: Representative Theoretical Data for 2,6-Bis(bromomethyl)pyridine from DFT Studies derpharmachemica.com

| Property | Value |

| HOMO-LUMO Gap | 4.65 eV |

| Dipole Moment | 4.2863 Debye |

| C-Br Bond Length | 1.950 Å - 1.956 Å |

| C-N Bond Length | 1.334 Å - 1.343 Å |

This data pertains to the 2,6-isomer and is presented as an example of the types of parameters obtained from DFT calculations that are relevant to reactivity.

Conformational Studies and Molecular Dynamics of the Bromomethyl Arms and Intermediates

The flexibility of the two bromomethyl arms in 3,4-bis(bromomethyl)pyridine is a critical factor in its reactivity and its ability to act as a ligand. Conformational studies and molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of these side chains.

Table 2: Selected Crystallographic Data for 2,6-Bis(bromomethyl)pyridine nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2955 (19) |

| b (Å) | 12.980 (3) |

| c (Å) | 7.5288 (15) |

| β (°) | 110.75 (3) |

This data for the 2,6-isomer highlights the type of structural information that can be obtained and used as a starting point for computational conformational analysis of the 3,4-isomer.

In solution, the bromomethyl groups are expected to be much more mobile. Molecular dynamics simulations can be employed to explore the accessible conformations and the energy barriers between them. nih.goviaea.org Such simulations would involve placing the molecule in a solvent box and solving Newton's equations of motion for all atoms over time. This would reveal the preferred dihedral angles and the extent of flexibility of the bromomethyl arms. This flexibility is crucial for the formation of macrocycles and coordination complexes, as the ligand needs to adopt a suitable conformation to bind a metal ion. nih.gov

The study of reaction intermediates, such as the transition state in a nucleophilic substitution reaction, also benefits from conformational analysis. The geometry of the transition state, including the orientation of the bromomethyl groups, can significantly impact the activation energy of the reaction.

Understanding Ligand-Metal Coordination Behavior and Electronic Properties

The presence of a nitrogen atom in the pyridine ring and two potential donor sites in the substituents makes 3,4-bis(bromomethyl)pyridine and its derivatives interesting ligands for coordination chemistry. After nucleophilic substitution of the bromide ions with donor groups (e.g., amines, thiols, phosphines), the resulting molecule can act as a multidentate ligand. Even without substitution, the nitrogen of the pyridine ring is a potential coordination site.

The coordination behavior of pyridine and its derivatives with transition metals is well-established. nih.gov Pyridine typically acts as a σ-donor through the lone pair of electrons on the nitrogen atom. The electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the pyridine ring.

For ligands derived from 3,4-bis(bromomethyl)pyridine, several coordination modes are possible:

Monodentate: Coordination through the pyridine nitrogen only.

Bidentate: Coordination through the pyridine nitrogen and one of the substituted side chains.

Tridentate: Coordination through the pyridine nitrogen and both substituted side chains, forming a pincer-like ligand. This would require the side chains to be sufficiently long and flexible.

Bridging: The ligand could bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the side chains to another, or with each functional group coordinating to a different metal.

The synthesis of new bis(phosphinomethyl)pyridine N,P,P'-trioxides from 2,6-bis(chloromethyl)pyridine (B1207206) and their coordination with lanthanide ions has been reported. nih.gov This demonstrates the utility of bis(halomethyl)pyridines as precursors to multidentate ligands. The resulting complexes exhibited both 1:1 and 2:1 ligand-to-metal ratios. nih.gov

DFT calculations are instrumental in understanding the electronic structure of these metal complexes. mit.edumdpi.comdtu.dk By analyzing the molecular orbitals, one can gain insights into the nature of the metal-ligand bonding, including the extent of σ-donation and π-backbonding. The HOMO and LUMO energies of the complex are indicative of its redox properties and its potential for applications in catalysis and materials science. derpharmachemica.com

Q & A

Q. What role does this compound play in drug discovery, particularly for antiviral or anticancer agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.